3-Amino-1-fluorocyclobutane-1-carboxylic acid
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Overview
Description
3-Amino-1-fluorocyclobutane-1-carboxylic acid is a synthetic amino acid analog. It is structurally characterized by a cyclobutane ring substituted with an amino group at the 3-position and a fluorine atom at the 1-position, along with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-fluorocyclobutane-1-carboxylic acid typically involves the fluorination of a cyclobutane precursor followed by the introduction of the amino and carboxylic acid groups. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. Subsequent steps include the protection and deprotection of functional groups to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-fluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
3-Amino-1-fluorocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is utilized in studies involving amino acid transport and metabolism.
Medicine: It serves as a radiotracer in positron emission tomography (PET) imaging for cancer diagnosis, particularly prostate cancer
Industry: It is employed in the development of new pharmaceuticals and diagnostic agents
Mechanism of Action
The mechanism of action of 3-amino-1-fluorocyclobutane-1-carboxylic acid involves its uptake by amino acid transporters, such as LAT1 and ASCT2, which are upregulated in many cancer cells. Once inside the cell, it is not metabolized or incorporated into proteins, allowing it to accumulate and be detected in imaging studies. This selective uptake by cancer cells makes it a valuable tool for diagnostic imaging .
Comparison with Similar Compounds
Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC): A radiolabeled analog used in PET imaging.
11C-choline: Another PET imaging agent used for similar purposes.
Uniqueness: 3-Amino-1-fluorocyclobutane-1-carboxylic acid is unique due to its specific uptake mechanism and minimal renal excretion, which reduces background noise in imaging studies. This makes it particularly effective for detecting prostate cancer recurrence .
Properties
IUPAC Name |
3-amino-1-fluorocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-5(4(8)9)1-3(7)2-5/h3H,1-2,7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHKKSNWPVAREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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